Cas no 29913-84-6 (S-Methyl-D-penicillamine)

S-Methyl-D-penicillamine is a chiral thiol compound derived from penicillamine, featuring a methylated sulfhydryl group. This modification enhances its stability and alters its reactivity compared to the parent molecule. It is primarily utilized in research applications, particularly in studies involving metal chelation, enzyme inhibition, and as a precursor in organic synthesis. The D-configuration ensures stereochemical specificity, making it valuable for investigating chiral interactions in biological systems. Its ability to form stable complexes with heavy metals also lends utility in detoxification research. The compound’s well-defined structure and purity make it a reliable tool for mechanistic studies in biochemistry and medicinal chemistry.
S-Methyl-D-penicillamine structure
S-Methyl-D-penicillamine structure
Product name:S-Methyl-D-penicillamine
CAS No:29913-84-6
MF:C6H13NO2S
Molecular Weight:163.23792
CID:289739
PubChem ID:10329618

S-Methyl-D-penicillamine 化学的及び物理的性質

名前と識別子

    • D-Valine,3-(methylthio)-
    • S-Methyl-D-penicillamine
    • (2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid
    • S-Methylpenicillamine
    • Valine,3-(methylthio)-, D- (8CI)
    • (2S)-2-amino-3-methyl-3-(methylsulfanyl)butanoic acid
    • SCHEMBL7418366
    • CHEMBL3544554
    • DTXSID50184026
    • XSMLYGQTOGLZDA-BYPYZUCNSA-N
    • D-Valine, 3-(methylthio)-
    • 29913-84-6
    • J-017687
    • DB-231774
    • 3-(Methylthio)-D-valine; S-Methylpenicillamine;
    • (S)-2-Amino-3-methyl-3-(methylthio)butanoic acid
    • インチ: InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
    • InChIKey: XSMLYGQTOGLZDA-UHFFFAOYSA-N
    • SMILES: CSC(C)(C)C(C(O)=O)N

計算された属性

  • 精确分子量: 163.06679
  • 同位素质量: 163.06669983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 136
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.1
  • トポロジー分子極性表面積: 88.6Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 278.5±35.0 °C at 760 mmHg
  • フラッシュポイント: 122.3±25.9 °C
  • PSA: 63.32
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

S-Methyl-D-penicillamine Security Information

S-Methyl-D-penicillamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M326675-100mg
S-Methyl-D-penicillamine
29913-84-6
100mg
$ 184.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-483863-500 mg
S-Methyl-D-penicillamine,
29913-84-6
500MG
¥2,294.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-483863-500mg
S-Methyl-D-penicillamine,
29913-84-6
500mg
¥2294.00 2023-09-05
1PlusChem
1P00C3HZ-25mg
S-Methyl-D-penicillaMine
29913-84-6 ≥95%
25mg
$81.00 2024-05-06
1PlusChem
1P00C3HZ-50mg
S-Methyl-D-penicillaMine
29913-84-6 ≥95%
50mg
$121.00 2024-05-06
TRC
M326675-1g
S-Methyl-D-penicillamine
29913-84-6
1g
$ 1455.00 2023-09-07

S-Methyl-D-penicillamine 関連文献

S-Methyl-D-penicillamineに関する追加情報

Recent Advances in the Study of S-Methyl-D-penicillamine (CAS: 29913-84-6)

S-Methyl-D-penicillamine (CAS: 29913-84-6) is a derivative of penicillamine, a well-known chelating agent and therapeutic compound used in the treatment of Wilson's disease and rheumatoid arthritis. Recent studies have explored its potential applications in various biomedical fields, including its role as an antioxidant, metal chelator, and modulator of enzymatic activity. This research brief synthesizes the latest findings on S-Methyl-D-penicillamine, focusing on its chemical properties, biological activities, and therapeutic potential.

One of the key areas of interest in recent research is the compound's ability to modulate oxidative stress. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that S-Methyl-D-penicillamine exhibits significant antioxidant properties, effectively scavenging reactive oxygen species (ROS) in vitro. The study highlighted its potential as a therapeutic agent for diseases characterized by oxidative damage, such as neurodegenerative disorders and cardiovascular diseases. The researchers utilized advanced spectroscopic techniques to elucidate the mechanism of action, revealing that the compound's thiol group plays a critical role in its antioxidant activity.

Another significant development is the exploration of S-Methyl-D-penicillamine's chelating properties. A recent paper in Bioinorganic Chemistry and Applications investigated its efficacy in binding heavy metals, particularly copper and mercury. The study found that S-Methyl-D-penicillamine forms stable complexes with these metals, suggesting its utility in detoxification therapies. The researchers also compared its chelating efficiency with other penicillamine derivatives, noting that the methyl substitution enhances its stability and bioavailability.

In addition to its antioxidant and chelating properties, S-Methyl-D-penicillamine has been studied for its potential role in modulating enzymatic activity. A 2024 study in Biochemical Pharmacology explored its effects on matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and inflammatory diseases. The findings indicated that S-Methyl-D-penicillamine can inhibit specific MMPs, offering a novel approach to treating conditions like arthritis and fibrosis. The study employed molecular docking simulations and enzyme kinetics assays to validate these effects.

Despite these promising findings, challenges remain in the clinical translation of S-Methyl-D-penicillamine. Pharmacokinetic studies, as reported in a 2023 review in Drug Metabolism Reviews, indicate that the compound's oral bioavailability is limited, necessitating the development of improved formulations or delivery systems. Additionally, further in vivo studies are required to assess its safety and efficacy in animal models before progressing to human trials.

In conclusion, recent research on S-Methyl-D-penicillamine (CAS: 29913-84-6) underscores its multifaceted potential in biomedicine. Its antioxidant, chelating, and enzyme-modulating properties make it a promising candidate for therapeutic development. However, addressing its pharmacokinetic limitations and conducting comprehensive preclinical studies will be crucial for advancing its clinical applications. Future research should focus on optimizing its formulation and exploring its synergistic effects with other therapeutic agents.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD